molecular formula C9H6BrF3O2 B1379269 4-Bromo-2-(trifluoromethyl)phenylacetic acid CAS No. 1214339-48-6

4-Bromo-2-(trifluoromethyl)phenylacetic acid

Cat. No. B1379269
CAS RN: 1214339-48-6
M. Wt: 283.04 g/mol
InChI Key: SSJXXBLDSUVCST-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized by the reaction of 4-bromo-2-(trifluoromethyl)benzoyl chloride with potassium acetate in a solvent such as dimethylformamide.


Molecular Structure Analysis

The molecular formula of “4-Bromo-2-(trifluoromethyl)phenylacetic acid” is C9H6BrF3O2 . The molecular weight is 283.04 .

Scientific Research Applications

Synthesis of Antithrombotic Agents

4-Bromo-2-(trifluoromethyl)phenylacetic acid: has been utilized in the synthesis of potential antithrombotic agents . These agents are crucial in preventing thrombosis, a condition that leads to blood clots within a blood vessel and can result in life-threatening conditions such as stroke or heart attack.

Lipoxygenase Inhibitors

The compound is also used in creating lipoxygenase inhibitors . Lipoxygenase is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids in lipids. Inhibitors of this enzyme have potential therapeutic applications in treating asthma, allergies, and other inflammatory conditions.

Organic Synthesis Intermediates

The α-bromination reaction of carbonyl compounds, including derivatives of 4-Bromo-2-(trifluoromethyl)phenylacetic acid , is significant in organic chemistry. The α-brominated products are important intermediates in organic synthesis, finding extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Experimental Teaching

This compound has been used in experimental teaching to engage junior undergraduates in chemical innovation experiments. It serves as a practical example to enhance students’ scientific literacy levels and foster innovation consciousness as well as practical aptitude .

Suzuki-Miyaura Cross-Coupling Reactions

4-Bromo-2-(trifluoromethyl)phenylacetic acid: can act as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . This type of reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Palladium-Mediated Coupling Reactions

The compound may be used in the synthesis of biaryl intermediates through palladium-mediated coupling with various aryl boronic acids . This method is often employed in the creation of complex organic molecules, particularly in the pharmaceutical industry.

Safety and Hazards

The safety information available indicates that “4-Bromo-2-(trifluoromethyl)phenylacetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The compound is a synthetic reagent used in various chemical reactions

Mode of Action

The mode of action of 4-Bromo-2-(trifluoromethyl)phenylacetic acid is primarily chemical rather than biological. It is used as a reagent in chemical reactions, such as the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .

Biochemical Pathways

As a chemical reagent, it is involved in the formation of carbon-carbon bonds in the Suzuki–Miyaura coupling . The downstream effects of these reactions would depend on the specific context in which the compound is used.

Result of Action

The results of the action of 4-Bromo-2-(trifluoromethyl)phenylacetic acid are primarily observed at the chemical level. It is used as a reagent in chemical reactions, contributing to the formation of new compounds . The specific molecular and cellular effects would depend on the context of its use.

Action Environment

The action of 4-Bromo-2-(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the outcomes of chemical reactions involving this compound can be affected by factors such as temperature, pH, and the presence of other chemicals . .

properties

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJXXBLDSUVCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214339-48-6
Record name 2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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